molecular formula C19H19N3O4S B10984848 N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B10984848
M. Wt: 385.4 g/mol
InChI Key: JEHWABOARSZVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit cyclooxygenase enzymes, reducing inflammation . The thiazole ring can interact with metal ions, affecting their biological availability . The compound’s overall structure allows it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the indole, thiazole, and tetrahydrofuran rings, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C19H19N3O4S/c1-19(2)13(7-16(23)26-19)17(24)22-18-21-15(9-27-18)12-8-20-14-5-4-10(25-3)6-11(12)14/h4-6,8-9,13,20H,7H2,1-3H3,(H,21,22,24)

InChI Key

JEHWABOARSZVDR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=NC(=CS2)C3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.